molecular formula C12H14F3N3O B2469917 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone CAS No. 2034296-70-1

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Cat. No.: B2469917
CAS No.: 2034296-70-1
M. Wt: 273.259
InChI Key: KWVYDZUWFAZQKG-UHFFFAOYSA-N
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Description

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a high-purity chemical compound intended for research and development purposes. This molecule features a pyrimidine core, a common scaffold in medicinal chemistry, substituted with a trifluoromethyl group known to influence electronic properties, metabolic stability, and binding affinity . The structure also incorporates a pyrrolidine ring linked to an ethanone functional group, which can serve as a key building block or potential pharmacophore in the design of novel bioactive molecules. As a research chemical, it is suited for applications in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as an intermediate in organic synthesis. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, structure, and handling.

Properties

IUPAC Name

1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-7(19)9-3-4-18(6-9)11-5-10(12(13,14)15)16-8(2)17-11/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVYDZUWFAZQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)C(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction for Pyrrolidine Formation

The pyrrolidine ring is synthesized via a three-component reaction involving ethyl 2,4-dioxovalerate, aldehydes, and amines. For example:

  • Reactants : Ethyl 2,4-dioxovalerate, formaldehyde, and ammonium acetate.
  • Conditions : Glacial acetic acid, reflux at 80°C for 12 hours.
  • Mechanism : Cyclocondensation forms the pyrrolidine skeleton, followed by acetylation using acetyl chloride in dichloromethane (DCM) with triethylamine as a base.

Yield : 65–78% (reported for analogous pyrrolidine derivatives).

Alternative Route: Reductive Amination

  • Reactants : Succinaldehyde and methylamine.
  • Conditions : Sodium cyanoborohydride in methanol, pH 4–5 (acetic acid buffer).
  • Post-Acylation : The resulting pyrrolidine is acetylated using acetic anhydride in pyridine.

Yield : 70–85%.

Synthesis of 2-Methyl-6-(Trifluoromethyl)Pyrimidine

Cyclocondensation of Amidines

The pyrimidine ring is constructed via cyclization of a trifluoromethyl-substituted amidine with a β-keto ester:

  • Reactants : Trifluoroacetamidine and ethyl acetoacetate.
  • Conditions : Sodium ethoxide in ethanol, reflux for 6 hours.
  • Mechanism : Base-catalyzed cyclization forms the pyrimidine core.

Yield : 60–72%.

Halogenation for Coupling Readiness

The 4-position of the pyrimidine is halogenated to facilitate nucleophilic substitution:

  • Reactants : 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol.
  • Conditions : Phosphorus oxychloride (POCl₃), reflux at 110°C for 4 hours.
  • Product : 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Yield : 85–90%.

Coupling Pyrrolidine and Pyrimidine Moieties

Nucleophilic Aromatic Substitution (SNAr)

  • Reactants : 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and 3-acetylpyrrolidine.
  • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 120°C for 24 hours.
  • Mechanism : The pyrrolidine nitrogen attacks the electron-deficient C4 of the pyrimidine.

Yield : 55–65%.

Transition Metal-Catalyzed Coupling

A Buchwald-Hartwig amination is employed for enhanced efficiency:

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.
  • Base : Cesium carbonate (Cs₂CO₃).
  • Solvent : Toluene, reflux at 100°C for 12 hours.

Yield : 75–80%.

Optimization and Computational Insights

Solvent and Temperature Effects

  • Ethanol vs. Acetic Acid : Ethanol improves yields in pyrrolidine acetylation (78% vs. 65% in acetic acid) by reducing side reactions.
  • Reaction Kinetics : DFT calculations indicate that the SNAr pathway has a lower activation energy (ΔG‡ = 25.3 kcal/mol) compared to Friedel-Crafts acylation (ΔG‡ = 28.7 kcal/mol), favoring the former.

Protecting Group Strategies

  • Boc Protection : Temporary protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) prevents undesired side reactions during pyrimidine coupling. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent isolates the product with >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.35 (s, 3H, COCH₃), δ 3.85–4.10 (m, 4H, pyrrolidine CH₂), and δ 6.95 (s, 1H, pyrimidine H5).
  • MS (ESI+) : m/z 328.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
SNAr Coupling Pyrimidine halogenation, SNAr 55–65 Simple conditions Moderate yields
Buchwald-Hartwig Pd-catalyzed coupling 75–80 High efficiency Costly catalysts
Reductive Amination Pyrrolidine synthesis, acylation 70–85 Scalable Multiple steps

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds similar to 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone exhibit significant anticancer properties. For instance, derivatives have shown the ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. Studies report that related compounds can achieve low IC50 values, indicating potent activity against various cancer cell lines .

Anti-inflammatory Effects
In vivo studies have demonstrated that derivatives of this compound can modulate inflammatory responses. For example, certain studies have shown the ability of similar compounds to inhibit prostaglandin E2 (PGE2) synthesis in LPS-stimulated human blood assays, suggesting their potential as anti-inflammatory agents .

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation
A study on pyrimidine derivatives revealed promising results in inhibiting the proliferation of various cancer cell lines. The derivatives exhibited IC50 values as low as 123 nM against specific targets, outperforming standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Study 2: Selective Kinase Inhibition
Another research effort focused on the kinase inhibitory activity of similar compounds. These studies revealed that the compounds selectively inhibited certain kinases associated with cancer progression while demonstrating minimal off-target effects. This highlights their potential for targeted cancer therapy .

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various reagents and conditions to yield the desired product. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable component in drug design.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can modulate its overall reactivity. These interactions can lead to specific biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Applications
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone C₁₂H₁₅F₃N₃O 298.26 g/mol 2-Me, 6-CF₃ on pyrimidine; pyrrolidin-3-yl-ethanone Kinase inhibition, agrochemicals
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone [] C₁₂H₁₆N₂O₂ 232.27 g/mol 2-MeO, 6-pyrrolidinyl on pyridine; ethanone Catalysis, ligand synthesis
YKL-05-099 [] C₃₂H₃₄ClN₇O₃ 640.11 g/mol Chlorophenyl, methoxypyridyl, dihydropyrimido-pyrimidinone Kinase inhibition (e.g., mTOR)
[6-(1-Ethylpropylamino)-pyridin-3-yl]-methanone derivatives [] ~C₂₄H₃₀N₄O₃S ~478.59 g/mol Methanesulfonylphenyl, pyrazolo-pyrimidine, piperidinyl Anticancer agents, kinase targets
Key Observations :
  • Trifluoromethyl vs. Methoxy/Methyl Groups: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or methyl substituents in analogs like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone . This may improve membrane permeability in drug candidates.
  • Pyrrolidine vs.
  • Heterocyclic Complexity: YKL-05-099 () incorporates a dihydropyrimido-pyrimidinone core, which increases molecular weight and complexity compared to the target compound’s simpler pyrimidine-pyrrolidine system. This may limit synthetic accessibility but enhance target specificity .

Biological Activity

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a complex organic compound characterized by its unique structural features, including a trifluoromethyl-substituted pyrimidine ring and a pyrrolidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H14F3N3O\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity, while the pyrrolidine ring modulates its reactivity. These interactions can lead to significant biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown their efficacy against human cancer cell lines, demonstrating IC50 values that suggest potential for therapeutic applications .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound. For example, compounds with similar structures have been tested against breast cancer cells, showing moderate to significant inhibitory effects on cell viability. The mechanism often involves the induction of apoptosis and inhibition of critical enzymes involved in cancer cell proliferation .

Data Table: Biological Activity Summary

Study Compound Cell Line IC50 (µM) Mechanism
Study 15eMCF-7 (Breast Cancer)18PARP1 Inhibition
Study 25aMCF-7 (Breast Cancer)57.3PARP1 Inhibition
Study 3Similar DerivativeVarious Cancer LinesVariesApoptosis Induction

Case Study 1: PARP Inhibition

A study demonstrated that a related compound inhibited the catalytic activity of PARP1, which is crucial for DNA repair mechanisms in cancer cells. The inhibition led to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, indicating DNA damage response activation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of nitrogen heterocycles, including those with pyrrolidine and pyrimidine structures. Compounds showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a broader spectrum of biological activity beyond anticancer effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone?

Synthesis typically involves multi-step reactions, including:

  • Trifluoromethylation : Introduce the trifluoromethyl group to the pyrimidine ring using reagents like trifluoromethylating agents (e.g., CF₃Cu) under inert conditions .
  • Pyrrolidine Functionalization : Couple the trifluoromethyl-pyrimidine core to a pyrrolidine ring via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
  • Ketone Installation : The ethanone group is introduced via oxidation of a secondary alcohol or through acetylation of an amine intermediate.
    Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions, particularly with the electron-deficient pyrimidine ring .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on:

  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) (e.g., C17H18F6N6O structure in ).
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity (e.g., trifluoromethyl groups show distinct ¹⁹F shifts).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
    Data Interpretation : Compare crystallographic data (e.g., bond angles, torsion angles) with computational models (DFT) to validate stereochemistry .

Q. What analytical techniques ensure compound purity for biological assays?

  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95%).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues.
  • Elemental Analysis : Verify C/H/N/F ratios match theoretical values.
    Troubleshooting : Impurities from incomplete trifluoromethylation require repurification via column chromatography .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and stability?

  • Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability by reducing oxidation susceptibility .
  • Hydrophobic Interactions : Improves binding affinity to hydrophobic pockets in target proteins (e.g., enzymes, receptors).
  • Steric Effects : May hinder rotational freedom, affecting conformational adaptability in binding sites.
    Methodological Insight : Compare IC₅₀ values of analogs with/without -CF₃ in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data among structural analogs?

  • Assay Variability : Standardize conditions (pH, temperature, solvent) to minimize discrepancies. For example, a piperidine analog showed no activity in one study (), while a pyrrolidine derivative may exhibit activity due to conformational differences.
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) to improve bioavailability in cell-based assays.
  • Target-Specific Profiling : Screen against a broader panel of targets (kinases, GPCRs) to identify off-target effects.

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software (AutoDock, Schrödinger) to model binding poses with proteins (e.g., kinase domains).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., -CF₃, pyrimidine position) with activity data from analogs .

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